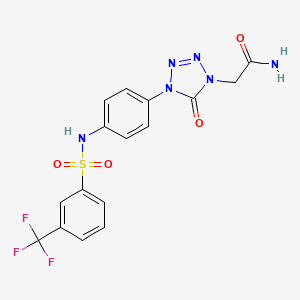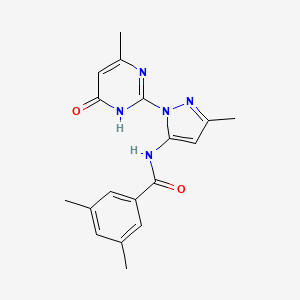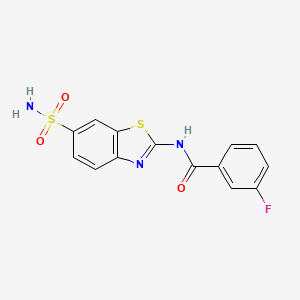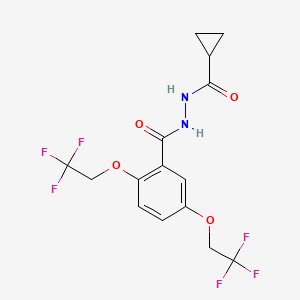![molecular formula C23H20FN3O3S2 B2746444 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923173-50-6](/img/structure/B2746444.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide and its derivatives have shown significant potential in antimicrobial applications. A study by Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl) derivatives, demonstrating good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Anti-Tuberculosis Activity
Research conducted by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, demonstrating their effectiveness as Mycobacterium tuberculosis GyrB inhibitors. These compounds, including those with fluoro substituents, showed promising antituberculosis activity (Jeankumar et al., 2013).
Anti-Cancer Activity
A study by Hammam et al. (2005) on novel fluoro substituted benzo[b]pyran compounds, which are structurally related, indicated significant anti-lung cancer activity. These compounds showed effectiveness at low concentrations compared to reference drugs (Hammam et al., 2005).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Research by Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of VEGFR-2 kinase activity. These compounds, including those with aminothiazole and fluoro substituents, showed significant potential in inhibiting vascular endothelial growth factor, suggesting their use in cancer therapies (Borzilleri et al., 2006).
Peripheral Benzodiazepine Receptor Imaging
Fookes et al. (2008) explored the synthesis of fluoroethoxy and fluoropropoxy substituted compounds for imaging peripheral benzodiazepine receptors using positron emission tomography. These compounds, including those with benzo[d]thiazol-2-amine, showed high affinity and selectivity (Fookes et al., 2008).
Synthesis and Application in Neurodegenerative Diseases
Makhaeva et al. (2017) synthesized N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, evaluating their anticholinesterase and antiradical activity. These compounds showed potential as multifunctional agents for treating neurodegenerative diseases (Makhaeva et al., 2017).
Fluorescence Properties and Anticancer Activity
Vellaiswamy and Ramaswamy (2017) investigated Co(II) complexes of 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide for their fluorescence properties and anticancer activity. These studies highlight the potential applications in imaging and therapy (Vellaiswamy & Ramaswamy, 2017).
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)18-8-6-17(7-9-18)22(28)27(14-16-10-12-25-13-11-16)23-26-21-19(24)4-3-5-20(21)31-23/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFKIESGRPUEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)

![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)

![(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B2746376.png)

![2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2746381.png)

![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)
